molecular formula C13H16ClN5 B2489479 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine CAS No. 2034515-21-2

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine

Cat. No.: B2489479
CAS No.: 2034515-21-2
M. Wt: 277.76
InChI Key: MLUISMKCHFRAID-UHFFFAOYSA-N
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Description

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine is a heterocyclic compound that features a pyrazole ring, a piperidine ring, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the chloropyrimidine moiety is introduced. The reaction conditions often involve the use of bases such as sodium hydroxide and protective groups like Boc (tert-butoxycarbonyl) to protect the amine functionalities during the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both pyrazole and piperidine rings, along with the chloropyrimidine moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5/c14-12-8-15-13(16-9-12)18-6-2-11(3-7-18)10-19-5-1-4-17-19/h1,4-5,8-9,11H,2-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUISMKCHFRAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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